2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
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Overview
Description
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a biochemical used in proteomics research . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a propan-1-amine group with two methyl groups attached to the second carbon atom.
Preparation Methods
The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine typically involves the reaction of morpholine with 2,2-dimethylpropan-1-amine under specific conditions. Industrial production methods may vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and amine group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine can be compared with other similar compounds, such as:
2,2-Dimethyl-3-morpholin-4-ylpropanal: This compound has an aldehyde group instead of an amine group, which affects its reactivity and applications.
2,2-Dimethyl-3-morpholin-4-ylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVORYYVMMMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649228 |
Source
|
Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90796-54-6 |
Source
|
Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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